![molecular formula C102H122N12O24 B12429238 CL2-Mmt-SN38](/img/structure/B12429238.png)
CL2-Mmt-SN38
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CL2-Mmt-SN38 is a derivative of SN-38, which is an active metabolite of the Topoisomerase I inhibitor Irinotecan (CPT-11). SN-38 is a potent anticancer agent, and this compound has been developed to enhance its therapeutic efficacy and stability .
Preparation Methods
The preparation of CL2-Mmt-SN38 involves synthetic routes that typically start with SN-38. The synthesis includes the attachment of specific functional groups to enhance its solubility and stability. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
CL2-Mmt-SN38 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CL2-Mmt-SN38 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of SN-38 derivatives and their interactions with various chemical reagents.
Biology: It is used to investigate the cellular mechanisms and pathways involved in cancer cell proliferation and apoptosis.
Medicine: It is used in preclinical and clinical studies to evaluate its efficacy as an anticancer agent. It has shown promising results in targeting tumor cells with minimal side effects.
Industry: It is used in the development of new drug formulations and delivery systems to enhance the therapeutic potential of SN-38
Mechanism of Action
CL2-Mmt-SN38 exerts its effects by inhibiting Topoisomerase I, an enzyme involved in DNA replication. By stabilizing the DNA-Topoisomerase I complex, it prevents the re-ligation of DNA strands, leading to DNA damage and cell death. The molecular targets include cancer cells with high Topoisomerase I activity, and the pathways involved include the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
CL2-Mmt-SN38 is unique compared to other similar compounds due to its enhanced stability and solubility. Similar compounds include:
SN-38: The parent compound with potent anticancer activity but poor solubility.
Irinotecan (CPT-11): A prodrug that is metabolized to SN-38 in the body.
CL2-SN-38: Another derivative with different functional groups to enhance its therapeutic properties
Biological Activity
CL2-Mmt-SN38 is a derivative of SN-38, the active metabolite of the chemotherapeutic agent irinotecan (CPT-11). This compound has garnered attention in cancer therapy due to its enhanced biological activity and specificity towards tumor cells. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and comparative studies with other therapeutic agents.
This compound operates primarily through the inhibition of topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the topoisomerase I-DNA complex, this compound induces DNA damage, leading to apoptosis in rapidly dividing cancer cells. This mechanism is similar to that of SN-38 but with improved pharmacokinetic properties due to its modified structure.
Comparative Biological Activity
The biological activity of this compound is significantly higher than that of CPT-11 and other SN-38 derivatives. Research indicates that this compound exhibits an IC50 (half-maximal inhibitory concentration) that is 100–1000 times more potent than CPT-11 against various cancer cell lines. The following table summarizes the IC50 values for this compound compared to CPT-11 across different cell lines:
Cell Line | IC50 (μg/mL) this compound | IC50 (μg/mL) CPT-11 |
---|---|---|
SKOV-3 | 0.032 | 6.53 |
MCF-7 | 0.27 | 4.41 |
BCap37 | 0.30 | 21.65 |
HT-29 | 1.61 | 49.65 |
KB | 1.61 | 18.29 |
These results indicate a substantially greater efficacy of this compound in inhibiting cell growth compared to CPT-11, highlighting its potential as a more effective treatment option.
In Vivo Efficacy Studies
In vivo studies have demonstrated that this compound significantly reduces tumor growth in xenograft models. For instance, in CT26 xenografted BALB/c mice, treatment with this compound resulted in a tumor growth inhibition rate of approximately 64.7% compared to controls treated with CPT-11 at equivalent doses .
Case Studies and Clinical Applications
- Anti-Trop-2 Conjugates : One notable case study involved the conjugation of this compound to a humanized anti-Trop-2 antibody (hRS7). This conjugate showed significant antitumor effects against various solid tumors in preclinical models, with a notable increase in tumor-free survival rates among treated mice .
- Toxicity Assessment : Toxicity studies in cynomolgus monkeys indicated that hRS7-CL2A-SN-38 was well tolerated at clinically relevant doses, suggesting a favorable safety profile for potential clinical applications .
Research Findings and Future Directions
Recent research emphasizes the importance of developing stable drug delivery systems for this compound to enhance its therapeutic index. Polymeric micelles and other nanocarrier systems are being explored to improve solubility and bioavailability while minimizing systemic toxicity .
The ongoing investigations into the pharmacodynamics and pharmacokinetics of this compound will further elucidate its potential role in combination therapies, especially for cancers resistant to conventional treatments.
Properties
Molecular Formula |
C102H122N12O24 |
---|---|
Molecular Weight |
1900.1 g/mol |
IUPAC Name |
[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] [4-[[(2S)-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoyl]amino]phenyl]methyl carbonate |
InChI |
InChI=1S/C102H122N12O24/c1-4-81-82-60-79(115)34-37-86(82)108-94-83(81)65-113-89(94)61-85-84(98(113)123)67-136-99(124)101(85,5-2)138-100(125)137-66-72-26-32-77(33-27-72)106-96(121)87(23-15-16-40-105-102(74-19-11-7-12-20-74,75-21-13-8-14-22-75)76-30-35-80(126-3)36-31-76)109-97(122)88(59-70-17-9-6-10-18-70)107-91(117)69-135-68-90(116)103-41-43-127-45-47-129-49-51-131-53-55-133-57-58-134-56-54-132-52-50-130-48-46-128-44-42-112-64-78(110-111-112)62-104-95(120)73-28-24-71(25-29-73)63-114-92(118)38-39-93(114)119/h6-14,17-22,26-27,30-39,60-61,64,71,73,87-88,105,115H,4-5,15-16,23-25,28-29,40-59,62-63,65-69H2,1-3H3,(H,103,116)(H,104,120)(H,106,121)(H,107,117)(H,109,122)/t71?,73?,87-,88-,101-/m0/s1 |
InChI Key |
VBYLWGSFLJAJSE-WSVVYDBCSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)C3CCC(CC3)CN3C(=O)C=CC3=O)C2=NC2=C1C=C(C=C2)O |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)C(CC9=CC=CC=C9)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)C3CCC(CC3)CN3C(=O)C=CC3=O)C2=NC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.